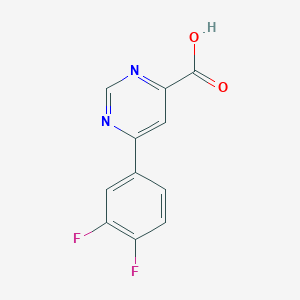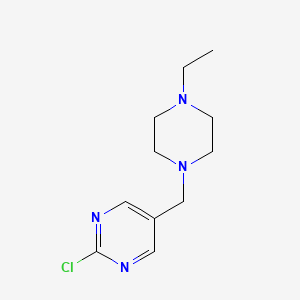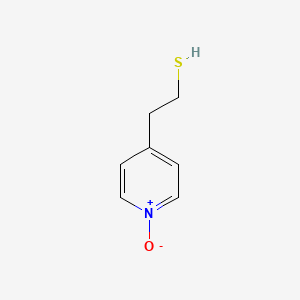![molecular formula C28H20N2O4S3 B13988333 1,1'-Sulfonylbis[3-isothiocyanato-4-(3-methylphenoxy)benzene] CAS No. 40939-82-0](/img/structure/B13988333.png)
1,1'-Sulfonylbis[3-isothiocyanato-4-(3-methylphenoxy)benzene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Sulfonylbis[3-isothiocyanato-4-(3-methylphenoxy)benzene] is a complex organic compound with the molecular formula C28H20N2O4S3 and a molecular weight of 544.676 . It is known for its unique structure, which includes isothiocyanate groups and a sulfonyl linkage, making it a valuable compound in various scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 1,1’-Sulfonylbis[3-isothiocyanato-4-(3-methylphenoxy)benzene] involves multiple steps. One common method includes the reaction of amines with phenyl isothiocyanate under mild conditions and nitrogen protection . This reaction is typically carried out in dimethylbenzene as a solvent, yielding high purity and efficiency . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring safety and cost-effectiveness.
Analyse Des Réactions Chimiques
1,1’-Sulfonylbis[3-isothiocyanato-4-(3-methylphenoxy)benzene] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate groups into amines.
Substitution: The isothiocyanate groups can participate in nucleophilic substitution reactions, forming thioureas or other derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1’-Sulfonylbis[3-isothiocyanato-4-(3-methylphenoxy)benzene] has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,1’-Sulfonylbis[3-isothiocyanato-4-(3-methylphenoxy)benzene] involves its isothiocyanate groups, which can react with nucleophilic sites on proteins and other biomolecules . This reactivity allows it to inhibit enzymes like ALDH, affecting cellular processes and potentially leading to anticancer effects . The sulfonyl linkage also contributes to its stability and reactivity in various chemical environments.
Comparaison Avec Des Composés Similaires
Similar compounds include other isothiocyanates such as 1-(isothiocyanatomethyl)-4-phenylbenzene and 1-isothiocyanato-3,5-bis(trifluoromethyl)benzene . Compared to these, 1,1’-Sulfonylbis[3-isothiocyanato-4-(3-methylphenoxy)benzene] is unique due to its sulfonyl linkage, which enhances its stability and reactivity . This makes it particularly valuable in applications requiring robust and reactive compounds.
Propriétés
Numéro CAS |
40939-82-0 |
|---|---|
Formule moléculaire |
C28H20N2O4S3 |
Poids moléculaire |
544.7 g/mol |
Nom IUPAC |
2-isothiocyanato-4-[3-isothiocyanato-4-(3-methylphenoxy)phenyl]sulfonyl-1-(3-methylphenoxy)benzene |
InChI |
InChI=1S/C28H20N2O4S3/c1-19-5-3-7-21(13-19)33-27-11-9-23(15-25(27)29-17-35)37(31,32)24-10-12-28(26(16-24)30-18-36)34-22-8-4-6-20(2)14-22/h3-16H,1-2H3 |
Clé InChI |
OCXQTWOSQFDQTN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OC2=C(C=C(C=C2)S(=O)(=O)C3=CC(=C(C=C3)OC4=CC=CC(=C4)C)N=C=S)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylpentan-2-yl]acetamide](/img/structure/B13988334.png)

